6-O-(2-Furoyl)castanospermine
Description
6-O-(2-Furoyl)castanospermine is a synthetic acylated derivative of castanospermine, a naturally occurring indolizidine alkaloid with the chemical formula C8H15NO4. Castanospermine is a potent inhibitor of α-glucosidase I and II, enzymes critical for N-linked glycoprotein processing in the endoplasmic reticulum . Its structure features four secondary hydroxyl groups, making selective chemical modifications challenging. The 6-O-acylation strategy aims to enhance pharmacological properties such as bioavailability, potency, and target specificity by introducing hydrophobic groups like the 2-furoyl moiety .
These esters act as prodrugs, improving membrane permeability before intracellular hydrolysis releases active castanospermine . The 2-furoyl group, a heterocyclic acyl moiety, may similarly optimize lipophilicity and enzymatic inhibition profiles compared to unmodified castanospermine.
Properties
CAS No. |
121104-92-5 |
|---|---|
Molecular Formula |
C13H17NO6 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C13H17NO6/c15-7-3-4-14-6-9(11(16)12(17)10(7)14)20-13(18)8-2-1-5-19-8/h1-2,5,7,9-12,15-17H,3-4,6H2/t7-,9-,10+,11+,12+/m0/s1 |
InChI Key |
LKDPZAZJAHYOCB-KXMNOHPDSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-O-(2-Furoyl)castanospermine involves the acylation of castanospermine at the 6-hydroxy position with 2-furoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to prevent decomposition of the reactants .
Chemical Reactions Analysis
6-O-(2-Furoyl)castanospermine undergoes various chemical reactions, including:
Scientific Research Applications
6-O-(2-Furoyl)castanospermine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-O-(2-Furoyl)castanospermine involves the inhibition of glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glycosidic bonds, thereby inhibiting the processing of glycoproteins . This inhibition disrupts viral replication and glycoprotein folding, making it a potent antiviral agent .
Comparison with Similar Compounds
Castanospermine vs. 6-O-Acyl Derivatives
- Synthetic Efficiency: Selective 6-O-acylation of castanospermine requires optimized conditions. For example, 6-O-butyrylcastanospermine synthesis achieves 77.4% yield using xylene as a solvent and bis(tributyltin) oxide (BTBTO) as a catalyst (Table 1) .
- Antiviral Potency: 6-O-butyrylcastanospermine exhibits ~20-fold greater anti-HIV activity (IC50: 1–2 µM) compared to castanospermine (IC50: 20–50 µM) in cell cultures .
Table 1: Synthesis Yields of 6-O-Acylcastanospermine Derivatives
| Derivative | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-O-Benzoylcastanospermine | Xylene | BTBTO | 94 | |
| 6-O-Butyrylcastanospermine | Xylene | BTBTO | 77.4 |
Calystegine B1
Calystegine B1, a polyhydroxy alkaloid, shares stereochemical similarities with castanospermine (Figure 1) but lacks a fused indolizidine ring. While both inhibit glycosidases, calystegine B1 targets α-galactosidase and β-glucosidase, whereas castanospermine preferentially inhibits α-glucosidases .
Figure 1: Stereochemical alignment of castanospermine and calystegine B1 .
Deoxynojirimycin (DNJ) Derivatives
N-Butyl-DNJ (miglustat) and N-benzyl-DNJ are iminosugar-based glycosidase inhibitors. Unlike 6-O-acylcastanospermine, which modifies hydroxyl groups, DNJ derivatives alkylate the nitrogen atom. Miglustat requires high extracellular concentrations (0.5 mM) for α-glucosidase inhibition due to poor cellular uptake, whereas 6-O-butyrylcastanospermine achieves potency at 50-fold lower concentrations .
Pharmacokinetic and Toxicity Profiles
- Bioavailability: 6-O-Butyrylcastanospermine demonstrates prolonged plasma half-life in rodents compared to castanospermine, attributed to its lipophilic ester group .
- Toxicity: Castanospermine causes dose-dependent thrombocytopenia and weight loss in mice. In contrast, its 6-O-acyl derivatives show reduced acute toxicity, likely due to prodrug mechanisms delaying systemic release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
